molecular formula C14H19NO3 B1599064 2-(Benzylmethylamino)ethyl acetoacetate CAS No. 54527-65-0

2-(Benzylmethylamino)ethyl acetoacetate

Cat. No. B1599064
CAS RN: 54527-65-0
M. Wt: 249.3 g/mol
InChI Key: PIJYKPHSPKGQGD-UHFFFAOYSA-N
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Description

2-(Benzylmethylamino)ethyl acetoacetate is an organic compound with the molecular formula C14H19NO3 . It is a mono-constituent substance .


Synthesis Analysis

The synthesis of 2-(Benzylmethylamino)ethyl acetoacetate could potentially involve a Claisen condensation reaction . This reaction involves the deprotonation of an ester to form an enolate, which then undergoes an SN2 reaction with an alkyl halide to form a new C-C bond . The ester can then be removed through a process called decarboxylation .


Molecular Structure Analysis

The molecular structure of 2-(Benzylmethylamino)ethyl acetoacetate consists of a benzyl group, a methylamino group, an ethyl group, and an acetoacetate group . The molecule has two carbonyl groups, each of which has an alpha-carbon with hydrogens that can be easily abstracted .


Chemical Reactions Analysis

The chemical reactions involving 2-(Benzylmethylamino)ethyl acetoacetate likely involve the formation of an enolate intermediate . This enolate can act as a nucleophile in SN2 reactions with alkyl halides, acyl (acid) chlorides, and more . The ester can then be removed through a process called decarboxylation .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Benzo[f]quinoline Derivatives : It's used in synthesizing benzoquinoline derivatives, particularly in the formation of ethyl (3-arylbenzo[f]quinol-1-yl)acetates and esters of 3-aryl-1-heteryl-2-benzo[f]quinolylcarboxylic acids (Gusak & Kozlov, 2007).

  • Fabrication of 4-Phenyl-2-Butanone : It plays a role in the synthesis of 4-phenyl-2-butanone, which is a medium for medicine to diminish inflammation (Jiangli Zhang, 2005).

  • Arylation with Aryl Halides : Ethyl acetoacetate is used under CuI/L-proline catalysis to provide 2-aryl-1,3-dicarbonyl compounds (Xiaoan Xie et al., 2005).

Chemical Reaction Studies

  • Synthesis of 2-Hydroxy-4-Methyl Benzoic Acid : It's involved in the synthesis method of 2-hydroxy-4-methyl benzoic acid (Che Qing-ming et al., 2006).

  • Formation of Dihydrothieno(and furo)pyrimidines : It participates in the reactions to yield ethyl 2-(5,6-dihydro-2-phenylthieno(and furo)[2,3-d]pyrimidin-4-yl)-3-oxobutanoates (H. Maruoka et al., 2001).

Structural and Medicinal Chemistry

  • Synthesis of Ethyl 2-(4-Chlorobenzylidene)-3-Oxobutanoate : This compound, synthesized using ethyl acetoacetate, shows potential in antimicrobial and antioxidant activities (A. D. Kumar et al., 2016).

  • Anticancer Derivatives Synthesis : It's used in the synthesis of pyrido[1,2-a]benzimidazoles derivatives, exhibiting antitumor activity against human breast adenocarcinoma (Hanan M. Refaat, 2011).

Safety And Hazards

Safety data sheets suggest that 2-(Benzylmethylamino)ethyl acetoacetate should be handled with care. It is recommended to avoid contact with eyes, skin, and clothing, and to avoid breathing vapors or spray mist . In case of contact, it is advised to rinse thoroughly with plenty of water and consult a physician .

properties

IUPAC Name

2-(2-phenylethylamino)ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-12(16)11-14(17)18-10-9-15-8-7-13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJYKPHSPKGQGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCNCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethylamino)ethyl 3-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Hasegawa, N Yasuda… - Journal of physical …, 1996 - Wiley Online Library
Upon irradiation, 2‐(dibenzylamino)ethyl and 2‐(N‐benzyl‐N‐methylamino)ethyl acetoacetate (1a and 1b) undergo photocyclization via remote proton transfer from the benzyl group to …
Number of citations: 8 onlinelibrary.wiley.com

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